molecular formula C13H10N4O5 B326036 2-[(2,4-Dinitrophenyl)amino]benzamide

2-[(2,4-Dinitrophenyl)amino]benzamide

Cat. No.: B326036
M. Wt: 302.24 g/mol
InChI Key: LOSJMJDUEAVSRL-UHFFFAOYSA-N
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Description

Evolution of Benzamide (B126) Derivatives in Synthetic Organic Chemistry

The synthesis of amides is a fundamental transformation in organic chemistry, and consequently, a multitude of methods have been developed and refined over the years. researchgate.net Initially, the formation of the amide bond often required harsh reaction conditions and the use of activating agents like acyl chlorides or anhydrides, which could lead to the generation of significant waste. researchgate.net

Modern synthetic organic chemistry has seen a paradigm shift towards more efficient and environmentally benign methodologies. numberanalytics.com The development of catalytic direct amidation reactions, employing transition metals or organocatalysts, has been a significant leap forward, allowing for the formation of amide bonds from carboxylic acids and amines with greater atom economy and milder conditions. numberanalytics.comnumberanalytics.com Furthermore, innovative techniques such as flow chemistry and mechanochemistry are being explored to enhance the efficiency and scalability of amide synthesis. numberanalytics.com The Ritter reaction, which utilizes nitriles and alcohols or alkenes in the presence of a strong acid, provides another pathway to N-substituted amides. These advancements have broadened the scope of accessible benzamide derivatives, enabling chemists to create increasingly complex and functionally diverse molecules. researchgate.netnumberanalytics.com

N-substituted benzamide derivatives have been the subject of extensive research due to their wide-ranging biological activities. nanobioletters.com Scientists have systematically modified the benzamide scaffold to explore structure-activity relationships (SARs), leading to the discovery of compounds with applications as antitumor, antimicrobial, and anti-inflammatory agents. nanobioletters.comnih.gov For instance, research into N-substituted benzamide derivatives as histone deacetylase (HDAC) inhibitors has shown promise in the development of new cancer therapies. nih.gov

Significance of the 2,4-Dinitrophenyl Moiety in Molecular Design

The 2,4-dinitrophenyl (DNP) group is a well-known and historically significant functional group in chemical research. Its primary utility stems from its strong electron-withdrawing nature, which has been harnessed in various applications.

Historically, 1-fluoro-2,4-dinitrobenzene (B121222), also known as Sanger's reagent, played a pivotal role in the early days of protein chemistry. It was used to determine the N-terminal amino acids of polypeptides, a critical step in protein sequencing. The reaction of the DNP group with the free amino group of an amino acid forms a stable derivative that can be isolated and identified. While this method has largely been superseded by more modern techniques, it laid the foundation for understanding protein structure.

In contemporary molecular design, the 2,4-dinitrophenyl moiety is often incorporated into molecules to modulate their electronic properties or to act as a specific recognition element. The two nitro groups significantly lower the electron density of the phenyl ring, making it a good electron acceptor. This property can be exploited in the design of charge-transfer complexes and materials with interesting optical or electronic properties. In medicinal chemistry, the DNP group has been investigated for its potential biological activities, including its role as an uncoupler of oxidative phosphorylation. nih.govnih.govwikipedia.orgdrugbank.com However, this same property also contributes to its toxicity, a factor that must be carefully considered in drug design. wikipedia.org The presence of the DNP group can also influence the reactivity of other parts of the molecule. For example, in nucleophilic aromatic substitution reactions, the nitro groups activate the ring towards attack, facilitating the synthesis of various derivatives.

Current Academic Research Trends in Related Amide-Containing Compounds

Current research on amide-containing compounds is vibrant and multifaceted, driven by the quest for new pharmaceuticals, advanced materials, and more sustainable chemical processes. numberanalytics.comnumberanalytics.com A major trend is the development of novel synthetic methods that are more efficient, selective, and environmentally friendly. numberanalytics.com This includes the use of earth-abundant metal catalysts and organocatalysts to avoid the cost and toxicity associated with some traditional transition metal catalysts. numberanalytics.com There is also a growing interest in late-stage functionalization, where amide-containing molecules are modified in the final steps of a synthesis, allowing for the rapid generation of a library of analogs for biological screening. nih.gov

In the realm of medicinal chemistry, amide-containing compounds continue to be a major focus. Researchers are designing and synthesizing novel benzamide derivatives with a wide range of biological targets. nanobioletters.comnih.govacs.org These include enzyme inhibitors, receptor agonists and antagonists, and agents that modulate protein-protein interactions. nih.govnih.gov The exploration of bifunctional molecules, where an amide-containing scaffold is linked to another pharmacophore to target multiple biological pathways simultaneously, is an emerging and promising strategy. nih.gov

Furthermore, the unique properties of the amide bond are being exploited in the development of new materials. The ability of amides to form strong hydrogen bonds makes them ideal building blocks for self-assembling systems, such as supramolecular polymers and gels. These materials have potential applications in areas ranging from drug delivery to tissue engineering. The rigidity and planarity of the amide bond also contribute to the formation of well-defined secondary structures in peptides and proteins, a principle that is being applied to the design of novel foldamers with specific functions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H10N4O5

Molecular Weight

302.24 g/mol

IUPAC Name

2-(2,4-dinitroanilino)benzamide

InChI

InChI=1S/C13H10N4O5/c14-13(18)9-3-1-2-4-10(9)15-11-6-5-8(16(19)20)7-12(11)17(21)22/h1-7,15H,(H2,14,18)

InChI Key

LOSJMJDUEAVSRL-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)N)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies and Chemical Reaction Pathways for 2 2,4 Dinitrophenyl Amino Benzamide

Precursor Synthesis and Derivatization Strategies

The successful synthesis of 2-[(2,4-Dinitrophenyl)amino]benzamide is fundamentally reliant on the efficient preparation of its constituent precursors. This section details the common methods for producing 2-aminobenzamide (B116534) and the synthesis of reactive intermediates containing the 2,4-dinitrophenyl moiety.

Preparation of 2-Aminobenzamide Precursors

2-Aminobenzamide, the foundational aromatic amine for this synthesis, can be prepared through several established routes. A prevalent method involves the use of isatoic anhydride (B1165640) as a starting material. eurekaselect.comorgsyn.org In a typical procedure, isatoic anhydride is reacted with an appropriate amine in a solvent such as dimethylformamide (DMF). orgsyn.org This reaction can be carried out under conventional heating, often requiring several hours of reflux to achieve good yields. orgsyn.org

Alternatively, palladium-catalyzed carbonylation reactions offer an efficient means to produce 2-aminobenzamide derivatives. sciforum.net This method involves the coupling of an aniline (B41778) derivative with carbon monoxide and an amine in the presence of a palladium catalyst. sciforum.net This approach can provide high yields, typically in the range of 85-95%. sciforum.net Another route involves the reduction of a nitro-substituted benzamide (B126), such as 4-methoxy-2-nitro-benzamide, using a catalyst like Raney-Ni under a hydrogen atmosphere.

Starting MaterialReagents and ConditionsProductYield (%)Reference
Isatoic AnhydrideAmine, DMF, reflux2-Aminobenzamide derivativeGood to Excellent orgsyn.org
Aniline derivativeCO, Amine, Palladium catalyst, Base2-Aminobenzamide derivative85-95 sciforum.net
4-Methoxy-2-nitro-benzamideRaney-Ni, H₂, EtOH, 50 psi, RT, 2 days2-Amino-4-methoxybenzamide95

Synthesis of 2,4-Dinitrophenyl-Containing Intermediates

The introduction of the 2,4-dinitrophenyl group is typically achieved using a reactive intermediate, most commonly 1-chloro-2,4-dinitrobenzene (B32670) or 1-fluoro-2,4-dinitrobenzene (B121222). These compounds are characterized by a halogen atom that is activated towards nucleophilic aromatic substitution by the presence of two strongly electron-withdrawing nitro groups at the ortho and para positions. orgsyn.org

1-Chloro-2,4-dinitrobenzene can be synthesized by the nitration of 1-chloro-2-nitrobenzene. The preparation of 2,4-dinitrophenylhydrazine, a related and well-known reagent, involves the reaction of 1-chloro-2,4-dinitrobenzene with hydrazine (B178648) hydrate.

Direct Synthetic Routes to this compound

The final step in the synthesis of the target compound involves the formation of a new carbon-nitrogen bond between the amino group of 2-aminobenzamide and the dinitrophenyl ring of the intermediate. This is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction.

Conventional Solution-Phase Synthesis Protocols

The conventional synthesis of this compound involves the reaction of 2-aminobenzamide with an activated aryl halide like 1-chloro-2,4-dinitrobenzene. The reaction is generally carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), and often in the presence of a base to neutralize the hydrogen halide formed during the reaction. The base can be an organic amine, such as triethylamine, or an inorganic base like potassium carbonate. The reaction mixture is typically heated for several hours to ensure completion. The product can then be isolated by precipitation upon addition of water, followed by filtration and recrystallization to achieve high purity.

Reactant 1Reactant 2SolventBaseConditionsProductReference
2-Aminobenzamide1-Chloro-2,4-dinitrobenzeneDMF or DMSOTriethylamine or K₂CO₃HeatingThis compoundInferred from general SNAr
Aniline1-Chloro-2,4-dinitrobenzeneDeep Eutectic Solvent-Room Temperature2,4-Dinitrodiphenylamine researchgate.net

Microwave-Assisted Synthetic Approaches

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. The synthesis of N-aryl amines via nucleophilic aromatic substitution is particularly amenable to microwave irradiation. sciforum.net

In the context of synthesizing this compound, a mixture of 2-aminobenzamide and 1-chloro-2,4-dinitrobenzene in a suitable solvent, or even under solvent-free conditions, can be subjected to microwave irradiation. eurekaselect.com This method can dramatically reduce the reaction time from hours to minutes. For example, the microwave-assisted synthesis of various 2-aminobenzamide derivatives from isatoic anhydride and amines has been shown to be significantly faster than conventional heating. chemicalbook.com Similarly, the amination of haloarenes has been efficiently carried out using solvent-free microwave activation. sciforum.net

Reactant 1Reactant 2ConditionsReaction TimeYieldReference
Isatoic AnhydrideAmineMicrowave irradiation (140-420 W)4-10 minGood to Excellent chemicalbook.com
Activated/Unactivated Aryl HalidesAminesSolvent-free, Microwave irradiationShortGood to Excellent sciforum.net

Exploration of Green Chemistry Principles in Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of this compound and its precursors, several green approaches can be considered.

The use of water as a solvent is a key aspect of green chemistry. Copper(II)-catalyzed N-arylation of NH-heterocycles using arylboronic acids has been successfully performed in water at room temperature. rsc.org Another green approach involves performing reactions under solvent-free conditions, often coupled with microwave irradiation, which minimizes the use of volatile organic compounds. eurekaselect.comsciforum.net The use of natural acids, such as lemon juice, as a catalyst for the synthesis of related quinazolinone derivatives from 2-aminobenzamide under concentrated solar radiation represents an innovative and environmentally benign strategy. nih.gov

Mechanistic Investigations of Bond Formation

The formation of this compound is a multi-step process involving the formation of two key chemical bonds: the C-N bond linking the two aromatic rings and the pre-existing amide bond.

Nucleophilic Aromatic Substitution Mechanisms

The formation of the bond between the nitrogen of the 2-aminobenzamide and the dinitrophenyl ring is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. This mechanism is favored due to the presence of strong electron-withdrawing nitro groups (NO₂) in the ortho and para positions to the leaving group (halide) on the dinitrobenzene ring. These groups strongly activate the ring towards nucleophilic attack.

The generally accepted mechanism for this SNAr reaction is a two-step addition-elimination process:

Addition of the Nucleophile: The nucleophilic amino group of 2-aminobenzamide attacks the carbon atom bearing the leaving group on the 1-halo-2,4-dinitrobenzene. This initial attack is the rate-determining step and results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and is particularly stabilized by the electron-withdrawing nitro groups.

Elimination of the Leaving Group: In the second, faster step, the leaving group (fluoride or chloride ion) is expelled from the Meisenheimer complex, restoring the aromaticity of the ring and yielding the final product, this compound.

The reactivity of the 1-halo-2,4-dinitrobenzene precursor follows the order F > Cl > Br > I. The more electronegative fluorine atom makes the carbon atom it is attached to more electrophilic, thus accelerating the initial nucleophilic attack. wikipedia.org

Amide Bond Formation Pathways

The amide bond in this compound is typically present in the starting material, 2-aminobenzamide. However, considering the broader context of benzamide synthesis, several pathways exist for amide bond formation. These methods generally involve the activation of a carboxylic acid followed by reaction with an amine.

Common methods for synthesizing benzamides include:

From Acyl Chlorides: The reaction of a benzoyl chloride with an amine is a rapid and often high-yielding method.

From Carboxylic Acids and Coupling Reagents: A carboxylic acid can be coupled directly with an amine using a variety of coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

From Esters: Amides can be formed by the aminolysis of esters, though this often requires harsh conditions or catalysis.

In the context of preparing the specific target compound, these methods would be applied to synthesize the 2-aminobenzamide precursor if it were not commercially available.

Optimization of Reaction Conditions and Yield

The efficiency and yield of the synthesis of this compound are highly dependent on the reaction conditions. Key parameters that can be optimized include the choice of solvent, the use of catalysts, and the reaction temperature and pressure.

Catalyst Screening and Performance Evaluation

While the reaction between a highly activated electrophile like 1-fluoro-2,4-dinitrobenzene and an amine can often proceed without a catalyst, catalysis can be employed to improve reaction rates and yields, especially with less reactive electrophiles like 1-chloro-2,4-dinitrobenzene.

Base Catalysis: The SNAr reaction can be catalyzed by a base. The base can deprotonate the zwitterionic intermediate formed after the initial nucleophilic attack, facilitating the elimination of the leaving group. Common bases used include tertiary amines (e.g., triethylamine) or inorganic bases (e.g., potassium carbonate).

Transition Metal Catalysis: For the N-arylation of aminobenzamides, both palladium and copper-based catalysts have been shown to be effective. nih.govnih.gov These catalysts are particularly useful for reactions involving less activated aryl halides.

Catalyst SystemDescriptionPotential ApplicabilityReference
Palladium-based catalysts (e.g., Pd₂(dba)₃ with a phosphine (B1218219) ligand) Effective for the selective N-arylation of the amino group in aminobenzimidazoles, a related class of compounds.Could potentially be adapted for the synthesis of this compound, especially with less reactive aryl chlorides. nih.govmit.edu
Copper-based catalysts (e.g., CuI with a ligand like ethylenediamine) Shown to catalyze the N-arylation of aminobenzamides with aryl boronic acids (Chan-Evans-Lam coupling) and aryl iodides.Could be explored for the reaction with 1-iodo-2,4-dinitrobenzene. nih.govresearchgate.net

Catalyst Performance in Analogous N-Arylation Reactions

CatalystLigandBaseSolventYield (%)Reference
Pd₂(dba)₃Biaryl phosphineK₃PO₄TolueneHigh mit.edu
CuIEthylenediamineK₃PO₄DMFGood researchgate.net
Cu(OAc)₂NonePyridineCH₂Cl₂Moderate to Good nih.gov

Temperature and Pressure Effects on Synthetic Efficiency

Temperature: The rate of the SNAr reaction is generally increased by raising the temperature. However, excessively high temperatures can lead to the formation of side products and decomposition of the reactants or product. For the reaction of 1-chloro-2,4-dinitrobenzene with ammonia, temperatures in the range of 170°C have been reported. orgsyn.org For the more reactive 1-fluoro-2,4-dinitrobenzene, the reaction with amines can often be carried out at room temperature or with gentle heating. gbiosciences.com The optimal temperature for the synthesis of this compound would need to be determined experimentally but would likely be in the range of room temperature to 100°C, depending on the solvent and catalyst used.

Pressure: For reactions involving gaseous reactants like ammonia, pressure can be a significant factor. However, for the synthesis of this compound from 2-aminobenzamide and a halo-dinitrobenzene in the liquid phase, the reaction is typically carried out at atmospheric pressure. Increased pressure is generally not required and would unnecessarily increase the complexity and cost of the synthesis.

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared and Raman techniques, provides critical information regarding the functional groups present within a molecule by probing their characteristic vibrational frequencies.

Fourier-Transform Infrared (FT-IR) Spectroscopic Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the various functional groups in 2-[(2,4-Dinitrophenyl)amino]benzamide. The FT-IR spectrum of this compound is characterized by a series of absorption bands that correspond to the stretching and bending vibrations of its constituent bonds.

The presence of the secondary amine (N-H) and the primary amide (-CONH₂) groups gives rise to distinct stretching vibrations. The N-H stretching vibration of the secondary amine is typically observed as a single, sharp to medium band in the region of 3350-3310 cm⁻¹. The amide N-H stretching vibrations appear as two distinct bands, corresponding to the asymmetric and symmetric stretches, typically in the range of 3400-3180 cm⁻¹.

The aromatic C-H stretching vibrations from both the benzamide (B126) and the dinitrophenyl rings are expected to appear just above 3000 cm⁻¹. The carbonyl (C=O) stretching vibration of the primary amide is a strong, prominent band, typically found in the region of 1680-1650 cm⁻¹. The presence of the nitro (NO₂) groups is confirmed by two strong absorption bands corresponding to their asymmetric and symmetric stretching vibrations, which are expected around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively. The C=C stretching vibrations within the aromatic rings are observed in the 1600-1450 cm⁻¹ region.

Table 1: Predicted FT-IR Spectral Data for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3330N-H StretchSecondary Amine
~3400 and ~3200N-H Asymmetric and Symmetric StretchPrimary Amide
>3000C-H StretchAromatic
~1660C=O StretchPrimary Amide
~1530N=O Asymmetric StretchNitro Group
~1340N=O Symmetric StretchNitro Group
1600-1450C=C StretchAromatic Rings

Raman Spectroscopic Studies of Molecular Vibrations

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. In the Raman spectrum of this compound, the symmetric stretching vibration of the nitro groups is expected to be a very strong and characteristic band. The aromatic ring breathing vibrations are also typically strong in Raman spectra. The C=O stretch of the amide, while strong in the IR, may be weaker in the Raman spectrum. The aromatic C-H stretching vibrations will also be present.

Table 2: Predicted Raman Spectral Data for this compound

Raman Shift (cm⁻¹)Vibration TypeFunctional Group
~1340N=O Symmetric StretchNitro Group
~1600Aromatic Ring BreathingPhenyl Rings
>3000C-H StretchAromatic
~1000Ring BreathingPhenyl Rings

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for mapping the carbon-hydrogen framework of a molecule, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton (¹H) NMR Spectroscopic Assignments

The ¹H NMR spectrum of this compound, typically recorded in a deuterated solvent like DMSO-d₆, would exhibit a series of signals corresponding to the different types of protons in the molecule. The protons of the amide group (-CONH₂) are expected to appear as two broad singlets in the downfield region, typically between 7.5 and 8.5 ppm. The N-H proton of the secondary amine will also appear as a singlet in the downfield region, likely above 9.0 ppm, with its exact chemical shift being concentration and solvent dependent.

The aromatic protons will resonate in the region between 7.0 and 9.0 ppm. The protons on the dinitrophenyl ring are expected to be the most downfield due to the strong electron-withdrawing effect of the two nitro groups. The proton ortho to both nitro groups (H-3') would be the most deshielded, appearing as a doublet. The proton ortho to one nitro group and meta to the other (H-5') would appear as a doublet of doublets, and the proton meta to both nitro groups (H-6') would be a doublet. The protons of the benzamide ring will also show characteristic splitting patterns based on their substitution.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound in DMSO-d₆

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
H-3'~9.0d
H-5'~8.4dd
H-6'~7.8d
Benzamide aromatic H7.0 - 7.9m
-CONH₂7.5 - 8.5br s
-NH->9.0s

Carbon-13 (¹³C) NMR Spectroscopic Characterization

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbon of the amide group is expected to have a chemical shift in the range of 165-170 ppm. The carbons of the aromatic rings will resonate in the region of 110-150 ppm. The carbons attached to the nitro groups (C-2' and C-4') will be significantly downfield. The carbon attached to the secondary amine group (C-2) will also be deshielded.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound in DMSO-d₆

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Structural Confirmation

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons. For instance, correlations would be expected between the adjacent protons on the dinitrophenyl ring (H-5' with H-3' and H-6') and between the protons on the benzamide ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded carbon and proton atoms. This would allow for the definitive assignment of the carbon signals for all protonated carbons by correlating them with their attached, and already assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity between different parts of the molecule. Key expected HMBC correlations for this compound would include:

Correlation from the N-H proton to the carbons of both the benzamide ring (C-1 and C-2) and the dinitrophenyl ring (C-1').

Correlations from the amide protons to the amide carbonyl carbon (C=O) and to C-1 and C-2 of the benzamide ring.

Correlations from the aromatic protons to their neighboring carbons, which would confirm the substitution pattern on both aromatic rings.

By combining the information from these 1D and 2D NMR experiments, a complete and unambiguous structural elucidation of this compound can be achieved.

Electronic Absorption and Emission Spectroscopy

The electronic absorption spectrum of this compound is characterized by contributions from its constituent chromophores: the 2,4-dinitrophenyl group and the benzamide moiety. The UV-Vis spectrum is expected to display intense absorption bands corresponding to π-π* and n-π* electronic transitions.

The benzamide portion of the molecule typically exhibits π-π* transitions. researchgate.net The 2,4-dinitrophenyl group significantly influences the spectrum, with the nitro groups acting as powerful auxochromes and chromophores. The presence of the dinitrophenylamino system typically results in strong absorption bands in the UV and visible regions. researchgate.netrsc.org The electronic transitions are generally associated with the promotion of electrons from lower energy non-bonding (n) or π molecular orbitals to higher energy anti-bonding (π*) orbitals. The specific wavelengths (λ_max) of these absorptions are sensitive to the solvent environment. researchgate.net

In related dinitrophenyl compounds, such as 2,4-dinitrophenylhydrazones, intense peaks are assigned to π-π* and n-π* transitions of the aromatic system. researchgate.net For instance, 2,4-dinitrophenyl hydrazine (B178648) itself shows absorption bands at 267 nm (π→π) and 363 nm (n→π). researchgate.net The conjugation between the dinitrophenyl ring and the amino-benzamide portion of the target molecule is expected to cause a bathochromic (red) shift in these absorption bands compared to the individual chromophores.

Table 1: Predicted Electronic Transitions for this compound

Predicted Transition Type Associated Chromophore(s) Expected Wavelength Region
π → π* Benzamide Ring, Dinitrophenyl Ring ~250-300 nm
n → π* Carbonyl Group (C=O), Nitro Groups (NO₂) ~350-450 nm

This table is predictive and based on data from related compounds. researchgate.netresearchgate.netrsc.orgresearchgate.net Actual experimental values may vary.

While the parent compound, this compound, is unlikely to be significantly fluorescent due to the presence of nitro groups which are known to quench fluorescence, its derivatives hold potential for luminescence. The 2-aminobenzamide (B116534) (2ABZ) structure, in particular, is a well-known fluorophore used in derivatization and the creation of fluorescent probes. nih.govnih.govnih.gov

Studies on fluorescent dyads incorporating a 2-aminobenzamide unit have demonstrated its utility as a fluorescent donor in Förster Resonance Energy Transfer (FRET) systems. nih.gov For example, N-propyl 2-aminobenzamide exhibits excitation and emission maxima at 325 nm and 391 nm, respectively. nih.gov Similarly, other aromatic amine derivatives can be highly fluorescent, with their emission properties often being sensitive to the solvent environment and electronic effects of substituents. iitkgp.ac.inccspublishing.org.cn

Derivatization of this compound, for instance, by replacing the nitro groups with electron-donating groups or by altering the benzamide moiety, could potentially "switch on" or enhance fluorescence. The design of such derivatives could lead to novel fluorescent probes whose emission characteristics change upon interaction with specific analytes, as seen in chemosensors for metal ions. nih.govresearchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for confirming the molecular weight and elucidating the structure of this compound through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). nih.gov This precision allows for the unambiguous determination of a molecule's elemental composition from its exact mass. For this compound (C₁₃H₁₀N₄O₅), HRMS can distinguish its molecular formula from other potential formulas with the same nominal mass. Techniques like LC-HRAM (Liquid Chromatography-High-Resolution Accurate Mass) are powerful for identifying and quantifying such compounds with high sensitivity and specificity. thermofisher.com

Table 2: Theoretical Monoisotopic Mass for HRMS Analysis

Compound Name Molecular Formula Theoretical Monoisotopic Mass (Da)

This value represents the mass of the molecule with the most abundant isotopes of each element.

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar, thermally labile molecules like this compound. nih.gov In positive ion mode, ESI-MS would typically detect the protonated molecule, [M+H]⁺, at an m/z (mass-to-charge ratio) corresponding to its molecular weight plus the mass of a proton. For the target compound, this would be expected at m/z 303.0729.

Tandem mass spectrometry (MS/MS) is subsequently used to gain structural information. The [M+H]⁺ ion is isolated and subjected to collision-induced dissociation (CID) or other activation methods like electron-activated dissociation (EAD), causing it to break apart into smaller fragment ions. nih.govnih.gov The resulting fragmentation pattern is characteristic of the molecule's structure.

For this compound, fragmentation is expected to occur at the most labile bonds, such as the C-N amide bond and the C-N amine bond linking the two aromatic rings. The analysis of these fragments helps to confirm the connectivity of the dinitrophenyl and benzamide moieties. nih.govresearchgate.net

Table 3: Predicted ESI-MS Fragmentation Pattern for this compound ([M+H]⁺)

Predicted Fragment Ion (m/z) Proposed Structure/Origin
167.0342 [C₇H₅N₂O₄]⁺, Loss of benzamide moiety
121.0500 [C₇H₇NO]⁺, Benzamide cation from cleavage of the amine bridge

This table presents a predictive fragmentation pathway based on the chemical structure and common fragmentation patterns of related compounds. nih.govresearchgate.net

Crystallographic Analysis and Intermolecular Interaction Mapping

Single-Crystal X-ray Diffraction Studies

Experimental determination of the crystal system and space group for 2-[(2,4-Dinitrophenyl)amino]benzamide has not been reported in the reviewed literature. This information is fundamental to describing the symmetry and repeating unit of the crystal lattice.

Without a solved crystal structure, a definitive analysis of the molecular conformation, including critical torsion angles between the dinitrophenyl ring, the amino linker, and the benzamide (B126) moiety, cannot be conducted. These parameters are crucial for understanding the molecule's three-dimensional shape.

Topological Analysis of Intermolecular Interactions

A Hirshfeld surface analysis, a powerful tool for visualizing and quantifying intermolecular interactions, cannot be performed without the underlying crystallographic information file (CIF). Consequently, the generation of 2D fingerprint plots, which summarize the nature and prevalence of different intermolecular contacts, is not possible.

While the molecular structure of this compound suggests the potential for various non-covalent interactions, such as hydrogen bonds involving the amide and nitro groups, and π-π stacking between the aromatic rings, a quantitative analysis of these interactions is contingent on a determined crystal structure. No such analysis has been found in the public domain.

Polymorphism and Crystal Form Diversity in Related Compounds

Polymorphism, the ability of a compound to exist in two or more crystalline forms with different arrangements or conformations of the molecules in the crystal lattice, is a critical area of study in materials science and pharmaceuticals. The various polymorphs of a compound can exhibit different physicochemical properties. Although direct evidence for polymorphism in this compound is limited, extensive research into related dinitrophenyl derivatives and benzamides demonstrates a strong precedent for such behavior.

Exploration of Different Crystalline Forms

The exploration of different crystalline forms is fundamental to understanding the solid-state chemistry of a compound. For instance, a closely related compound, 4′-methyl-2,4-dinitrodiphenylamine, has been shown to crystallize in at least two polymorphic forms, designated as Form I and Form II. mdpi.com

Form I of 4′-methyl-2,4-dinitrodiphenylamine crystallizes in the non-centrosymmetric orthorhombic space group P21212. mdpi.com This form is characterized by a specific arrangement of molecules linked by a supramolecular synthon involving N-H···O, O···O, and C-H···O interactions. mdpi.com The non-centrosymmetric nature of this polymorph suggests potential applications in non-linear optical materials. mdpi.com

Form II of the same compound crystallizes in the centrosymmetric triclinic space group P1 and features two crystallographically independent molecules in the asymmetric unit. mdpi.com Despite the difference in symmetry, Form II exhibits a similar supramolecular synthon to Form I, highlighting the robustness of this interaction in directing the crystal packing. However, the conformation of this synthon differs between the two polymorphs. mdpi.com

Another relevant example is 2,4-dinitrophenyl 4-methylbenzenesulfonate, which also exists in at least two polymorphic forms. One form crystallizes in the orthorhombic space group Pna21, while another previously reported form crystallizes in the orthorhombic space group Pbca. researchgate.net The key difference between these two polymorphs lies in the orientation of the aromatic substituents on the sulfonate group. In the Pna21 form, the aromatic rings are in a gauche orientation, whereas in the Pbca form, they adopt an anti orientation. researchgate.net This conformational difference leads to distinct crystal packing and intermolecular interactions.

The existence of polymorphism in these closely related structures strongly suggests that this compound is also likely to exhibit polymorphic behavior. The flexible benzamide group, coupled with the potential for various hydrogen bonding and π-π stacking interactions involving the dinitrophenyl ring, provides the molecular basis for the formation of different crystalline arrangements.

Table 1: Crystallographic Data for Polymorphs of 4′-methyl-2,4-dinitrodiphenylamine mdpi.com
ParameterForm IForm II
Chemical FormulaC13H11N3O4C13H11N3O4
Crystal SystemOrthorhombicTriclinic
Space GroupP21212P1
a (Å)7.654(2)7.723(2)
b (Å)11.234(3)12.111(3)
c (Å)14.123(4)13.543(4)
α (°)9087.34(3)
β (°)9081.12(3)
γ (°)9073.01(3)
Volume (Å3)1214.3(6)1191.1(6)
Z44

Impact of Crystallization Conditions on Solid-State Structure

The conditions under which a compound is crystallized play a pivotal role in determining which polymorphic form is obtained. Factors such as the choice of solvent, temperature, cooling rate, and the presence of additives can all influence the nucleation and growth of a specific crystal structure.

For 4′-methyl-2,4-dinitrodiphenylamine, the crystallization conditions were key to isolating the different polymorphs. Form I was consistently obtained from recrystallization in a variety of solvents, including ethanol, acetone, and acetonitrile (B52724), at room temperature. mdpi.com This suggests that Form I is likely the more thermodynamically stable form under these conditions.

The formation of different polymorphs of other related nitroaromatic compounds has also been shown to be highly dependent on the crystallization solvent. For example, two distinct polymorphs of a Schiff base, (E)-2-methoxy-4-methyl-6-((3-nitrophenyl)iminomethyl)phenol, were obtained by using different solvents: Form I from acetonitrile and Form II from methanol (B129727). acs.org This solvent-induced polymorphism highlights the role of solute-solvent interactions in directing the self-assembly of molecules into different crystal lattices. acs.org

In the case of 2,4-dinitroanisole, the concentration of the solution and the presence of additives were found to control the formation of its polymorphs. researchgate.net The addition of certain aromatic or nitro-containing compounds can compete with the intrinsic intermolecular interactions of the primary compound, leading to the formation of different crystal forms. researchgate.net

Furthermore, the phenomenon of solvent-mediated phase transformation is a critical aspect of polymorphism. A metastable polymorph may initially crystallize from solution, only to transform into a more stable form over time, with the solvent playing a crucial role in facilitating this transformation. nih.gov The rate of this transformation can be influenced by the solubility of the different polymorphs in the chosen solvent. nih.gov

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to predict molecular geometries, energies, and other properties with a favorable balance of accuracy and computational cost. For a molecule like 2-[(2,4-dinitrophenyl)amino]benzamide, DFT calculations, typically using a functional such as B3LYP with a basis set like 6-31G(d,p) or higher, would provide fundamental insights into its behavior.

Geometry Optimization and Energy Minimization

The initial step in a computational study is to determine the most stable three-dimensional arrangement of the atoms in the molecule, which corresponds to the minimum energy on the potential energy surface. For this compound, this process would involve systematically adjusting the bond lengths, bond angles, and dihedral angles until the forces on each atom are negligible. The resulting optimized geometry would reveal key structural parameters. It is anticipated that the molecule would not be perfectly planar due to steric hindrance between the benzamide (B126) and dinitrophenyl rings, leading to a twisted conformation. The intramolecular hydrogen bond between the amino group's hydrogen and the oxygen of the benzamide's carbonyl group would be a critical factor in stabilizing the geometry.

Table 1: Representative Optimized Geometrical Parameters for this compound (Illustrative)

Parameter Bond/Angle Expected Value
Bond Length C-N (amino) ~1.35 Å
C=O (amide) ~1.24 Å
N-H (amino) ~1.01 Å
C-NO2 ~1.48 Å
Bond Angle C-N-C ~125°
O=C-N ~122°

Note: The values in this table are illustrative and based on trends observed in similar molecules. Specific values would be determined by actual DFT calculations.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Gaps)

Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests higher reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the benzamide ring and the amino linker, which are more electron-rich. Conversely, the LUMO is anticipated to be centered on the electron-deficient 2,4-dinitrophenyl ring due to the strong electron-withdrawing nature of the two nitro groups. The HOMO-LUMO gap for this compound is expected to be relatively small, indicating its potential for charge transfer interactions and reactivity.

Table 2: Representative Frontier Molecular Orbital Data for this compound (Illustrative)

Parameter Expected Energy (eV)
HOMO ~ -6.5 eV
LUMO ~ -2.8 eV

Note: The values in this table are illustrative and based on trends observed in similar molecules. Specific values would be determined by actual DFT calculations.

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map uses a color scale to represent different potential values, with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicating regions of low electron density (positive potential, susceptible to nucleophilic attack). Green represents areas with a neutral potential. nih.gov

In the MEP map of this compound, the most negative regions (red) would be concentrated around the oxygen atoms of the nitro groups and the carbonyl group of the benzamide moiety. These sites are prone to electrophilic attack. The most positive regions (blue) would likely be found around the hydrogen atoms of the amino group and the aromatic rings, particularly the dinitrophenyl ring, making them susceptible to nucleophilic attack.

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Hybridization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized electron-pair bonding units (Lewis structures). nih.gov It allows for the investigation of charge transfer interactions (hyperconjugation) between filled donor NBOs and empty acceptor NBOs, and the energy of these interactions can be quantified. researchgate.net

For this compound, NBO analysis would likely reveal significant delocalization of electron density from the lone pairs of the oxygen and nitrogen atoms to the antibonding orbitals of adjacent pi-systems. This charge delocalization contributes to the stability of the molecule. The analysis would also provide information on the hybridization of atomic orbitals, confirming the sp2 and sp3 character of the carbon and nitrogen atoms within the structure.

Theoretical Spectroscopic Property Prediction (Vibrational, Electronic)

DFT calculations can be used to predict the vibrational (infrared and Raman) and electronic (UV-Visible) spectra of a molecule. The calculated vibrational frequencies correspond to the different modes of vibration within the molecule, such as stretching, bending, and torsion. By comparing the theoretical spectrum with an experimental one, a detailed assignment of the spectral bands can be made. mgesjournals.com

For this compound, the theoretical IR spectrum would be expected to show characteristic peaks for the N-H stretch of the amino group, the C=O stretch of the amide, and the symmetric and asymmetric stretches of the nitro groups. The electronic spectrum, calculated using Time-Dependent DFT (TD-DFT), would predict the wavelengths of maximum absorption (λmax) corresponding to electronic transitions, likely π → π* and n → π* transitions within the aromatic systems.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide insights into the dynamic behavior of molecules, such as conformational changes and interactions with their environment (e.g., a solvent).

An MD simulation of this compound, typically in a solvent like water or DMSO, would reveal how the molecule behaves in a more realistic environment. The simulation would show the flexibility of the molecule, including the rotation around the C-N bonds and the fluctuations of the dihedral angles between the aromatic rings. It could also be used to study the stability of the intramolecular hydrogen bond and how it is affected by interactions with solvent molecules. Such simulations are valuable for understanding how the molecule might interact with a biological target, such as a protein binding site.

Conformational Landscape Exploration in Solution

There is currently no specific published research that has explored the conformational landscape of this compound in solution. Such a study would typically involve computational methods like Density Functional Theory (DFT) to identify and rank the energies of different spatial arrangements (conformers) of the molecule. The flexibility of the molecule would primarily arise from the rotation around the C-N bond connecting the two aromatic rings and the C-C bond of the benzamide group. The presence and nature of the solvent would significantly influence the relative stability of these conformers.

Quantum Chemical Descriptors for Reactivity Analysis

Global Reactivity Descriptors (Hardness, Softness, Electrophilicity Index)

DescriptorFormulaSignificanceCalculated Value for this compound
Chemical Hardness (η) (ELUMO - EHOMO) / 2Measures resistance to change in electron distribution.Data Not Available
Chemical Softness (S) 1 / (2η)Inverse of hardness, indicates high reactivity.Data Not Available
Electrophilicity Index (ω) μ2 / (2η) where μ is the electronic chemical potentialMeasures the ability of a molecule to accept electrons.Data Not Available

Table 1: Global Reactivity Descriptors (Data Not Available)

Local Reactivity Descriptors (Fukui Functions)

A detailed analysis of the local reactivity of this compound using Fukui functions has not been reported. Fukui functions are crucial for identifying which specific atoms within a molecule are most susceptible to nucleophilic, electrophilic, or radical attack. This analysis would pinpoint the reactive sites on both the dinitrophenyl and benzamide rings.

Type of AttackFukui FunctionDescriptionPredicted Reactive Sites for this compound
Nucleophilic Attack f+(r)Indicates sites most likely to accept an electron.Data Not Available
Electrophilic Attack f-(r)Indicates sites most likely to donate an electron.Data Not Available
Radical Attack f0(r)Indicates sites susceptible to radical attack.Data Not Available

Table 2: Local Reactivity Descriptors (Data Not Available)

Structure Activity Relationship Sar and Ligand Design Principles

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For the aminophenyl benzamide (B126) class of molecules, 3D-QSAR models have been instrumental in understanding their interaction with targets like HDACs.

Selection and Calculation of Molecular Descriptors

The development of a robust QSAR model begins with the selection and calculation of molecular descriptors. These numerical values represent the physicochemical properties of the molecules. For aminophenyl benzamide derivatives, a variety of descriptors have been employed to capture the structural nuances influencing their inhibitory activity. These descriptors are typically categorized as follows:

Conformational and Steric Descriptors: These describe the three-dimensional shape and bulk of the molecule.

Electronic and Quantum Mechanical Descriptors: These quantify the electronic properties, such as charge distribution and orbital energies.

Topological Descriptors: These are derived from the 2D representation of the molecule, describing its connectivity and branching.

Thermodynamic Descriptors: These relate to the energetic properties of the molecule.

Structural Descriptors: These account for the presence of specific functional groups or structural motifs.

In studies on N-(2-aminophenyl)-benzamide derivatives as HDAC2 inhibitors, various descriptors were calculated, including conformational, electronic, quantum mechanical, topological, spatial, and structural descriptors, to serve as independent variables in the QSAR analysis. researchgate.net

Development of QSAR Models for Mechanistic Insights (e.g., binding affinity)

QSAR models are developed using statistical methods like Partial Least Squares (PLS), Genetic Function Approximation (GFA), and Genetic Partial Least Squares (G/PLS) to correlate the molecular descriptors with the biological activity, often expressed as the half-maximal inhibitory concentration (IC50). sphinxsai.com

For a series of 48 aminophenyl benzamide derivatives targeting HDACs, a 3D-QSAR model was developed that provided significant mechanistic insights. nih.govbenthamdirect.comresearchgate.net The model revealed that:

Hydrophobic character is a critical determinant for HDAC inhibitory activity. The inclusion of bulky, hydrophobic substituents was predicted to enhance the potency of these compounds. nih.govbenthamdirect.comresearchgate.net

Hydrogen bond donating groups positively contribute to the inhibitory activity, suggesting that these interactions are crucial for binding to the target enzyme. nih.govbenthamdirect.comresearchgate.net

Electron-withdrawing groups were found to have a negative influence on the inhibitory potency. nih.govbenthamdirect.comresearchgate.net

Another study on N-(2-aminophenyl)-benzamide derivatives as HDAC2 inhibitors highlighted the importance of steric and electrostatic fields around the molecules. The presence of bulky groups and specific electrostatic interactions near the amide and phenyl rings were found to be significant for activity. sphinxsai.com

Table 1: Key Findings from QSAR Models of Aminophenyl Benzamide Derivatives
Structural Feature/DescriptorInfluence on HDAC Inhibitory ActivitySupporting Evidence
Hydrophobic SubstituentsPositive3D-QSAR models indicate enhanced inhibition with increased hydrophobicity. nih.govbenthamdirect.comresearchgate.net
Hydrogen Bond Donating GroupsPositiveContribute favorably to binding affinity. nih.govbenthamdirect.comresearchgate.net
Electron-Withdrawing GroupsNegativeDetrimental to inhibitory potency. nih.govbenthamdirect.comresearchgate.net
Steric Bulk at Specific PositionsPositivePositive coefficients for steric descriptors in QSAR equations suggest bulky groups are favorable. sphinxsai.com
Electrostatic FieldsMixedSpecific positive and negative electrostatic interactions around the amide and phenyl rings are important. sphinxsai.com

Model Validation and Predictive Capability Assessment

The reliability of a QSAR model is assessed through rigorous validation. A highly predictive 3D-QSAR model for 48 aminophenyl benzamide derivatives demonstrated excellent statistical parameters. nih.govbenthamdirect.comresearchgate.net

Correlation Coefficient (r²): A value of 0.99 indicated a very strong correlation between the predicted and experimental activities for the training set of compounds. nih.govbenthamdirect.comresearchgate.net

Cross-validated Correlation Coefficient (q²): A high value of 0.85, obtained through leave-one-out cross-validation, confirmed the model's robustness and predictive power. nih.govbenthamdirect.comresearchgate.net

Fisher Ratio (F): A high F value of 631.80 further underscored the statistical significance of the model. nih.govbenthamdirect.comresearchgate.net

In another QSAR study on N-(2-aminophenyl)-benzamide derivatives, randomization tests were employed to ensure the statistical significance of the developed models. sphinxsai.com

Table 2: Statistical Validation of a 3D-QSAR Model for Aminophenyl Benzamide Derivatives
Statistical ParameterReported ValueInterpretation
Correlation Coefficient (r²)0.99Excellent goodness of fit for the training data. nih.govbenthamdirect.comresearchgate.net
Cross-validated Correlation Coefficient (q²)0.85High predictive ability of the model. nih.govbenthamdirect.comresearchgate.net
Fisher Ratio (F)631.80High statistical significance of the model. nih.govbenthamdirect.comresearchgate.net

Pharmacophore Modeling for Derivatives

Pharmacophore modeling is a powerful tool in ligand-based drug design that identifies the essential three-dimensional arrangement of chemical features required for a molecule to interact with a specific biological target.

Identification of Essential Structural Features for Interaction

For the aminophenyl benzamide class of HDAC inhibitors, pharmacophore models have been developed to define the key structural features necessary for their biological activity. A study on 48 aminophenyl benzamide derivatives led to the development of a five-point pharmacophore model. nih.govbenthamdirect.comresearchgate.net The essential features identified were:

Two Aromatic Rings (R): These are likely involved in π-π stacking or hydrophobic interactions within the active site of the enzyme.

Two Hydrogen Bond Donors (D): These are crucial for forming hydrogen bonds with key amino acid residues in the target protein.

One Hydrogen Bond Acceptor (A): This feature also plays a critical role in the hydrogen bonding network that stabilizes the ligand-protein complex.

The 2-aminobenzamide (B116534) moiety itself is recognized as a critical zinc-binding group (ZBG) that confers selectivity for class I HDACs (HDAC1, -2, and -3). nih.gov

Development of Hypotheses for Modulated Interactions

The pharmacophore model serves as a hypothesis for how these molecules interact with their target. The five-point model for aminophenyl benzamide derivatives suggests a specific spatial arrangement of aromatic, hydrogen bond donor, and hydrogen bond acceptor features that is optimal for HDAC inhibition. nih.govbenthamdirect.comresearchgate.net This hypothesis can then be used to:

Design novel derivatives: New compounds can be designed to better fit the pharmacophore model, potentially leading to enhanced potency and selectivity.

Virtually screen compound libraries: Large databases of chemical compounds can be searched to identify new molecules that match the pharmacophore hypothesis.

Guide structural modifications: The model can inform which parts of the molecule can be modified to improve properties like solubility or metabolic stability without disrupting the key interactions.

The development of such pharmacophore models provides a rational framework for the design of new and improved aminophenyl benzamide-based inhibitors. nih.govbenthamdirect.comresearchgate.net

Table 3: Pharmacophore Features for Aminophenyl Benzamide Derivatives as HDAC Inhibitors
Pharmacophore FeatureNumber of FeaturesPostulated Role in Interaction
Aromatic Ring (R)2Hydrophobic and π-π stacking interactions. nih.govbenthamdirect.comresearchgate.net
Hydrogen Bond Donor (D)2Formation of hydrogen bonds with the target enzyme. nih.govbenthamdirect.comresearchgate.net
Hydrogen Bond Acceptor (A)1Participation in hydrogen bonding network. nih.govbenthamdirect.comresearchgate.net

Rational Design of Analogs and Derivatives

The process of designing analogs of 2-[(2,4-Dinitrophenyl)amino]benzamide is guided by established principles of medicinal chemistry, including isosteric and bioisosteric replacements, conformational analysis, and the study of intermolecular interactions with biological targets. mdpi.com The goal is to create new chemical entities that retain or improve upon the desired biological effects while minimizing off-target interactions.

The benzamide core is a common scaffold in a multitude of biologically active compounds, and its substitution pattern significantly influences activity. drugbank.com Strategic modifications to this part of the molecule can modulate factors such as binding affinity, solubility, and metabolic stability.

In the context of designing analogs for this compound, substitutions on the benzamide ring can be systematically explored. For instance, the introduction of small electron-donating or electron-withdrawing groups at various positions can alter the electronic distribution of the ring and the acidity of the amide proton, potentially affecting hydrogen bonding interactions with a target receptor.

A study on a series of novel benzamides as anti-inflammatory agents demonstrated that substitutions on the phenyl ring of the benzamide moiety had a pronounced effect on their activity. nih.gov The introduction of different aryl groups led to variations in their ability to inhibit the COX-2 enzyme, highlighting the importance of the steric and electronic properties of these substituents.

Interactive Table: Effect of Benzamide Core Substitution on Biological Activity (Hypothetical Data Based on General SAR Principles)

Compound Substitution on Benzamide Ring Relative Potency
Analog A4-Methyl1.2
Analog B4-Chloro2.5
Analog C4-Methoxy0.8
Analog D3,4-Dichloro3.1

This table illustrates how different substituents on the benzamide ring could hypothetically influence the biological potency of a this compound analog, based on general SAR trends observed in related benzamide series.

Furthermore, research on 2-aminobenzamide derivatives has shown that the nature of the substituent on the amide nitrogen is critical for antimicrobial activity. nih.gov For example, the presence of a p-tolyl group in 2-amino-N-(p-tolyl)benzamide resulted in notable antimicrobial properties. nih.gov This underscores that modifications not only to the benzamide ring but also to the amide group itself are a key strategy in analog design.

In the rational design of antitubercular agents, the 3,5-dinitrophenyl group was identified as a key pharmacophore. nih.gov Structure-activity relationship studies of 3,5-dinitrophenyl-containing 1,2,4-triazoles revealed that the position of this dinitrophenyl fragment was critical for their efficacy. nih.gov This suggests that for this compound, the specific arrangement and presence of the nitro groups are likely significant for its biological profile.

Strategic modifications could include:

Repositioning of the nitro groups: Moving the nitro groups to other positions on the phenyl ring (e.g., 2,6-dinitro or 3,5-dinitro) would alter the electronic and steric profile of the molecule.

Replacement of nitro groups: Bioisosteric replacement of one or both nitro groups with other electron-withdrawing groups, such as cyano (-CN) or trifluoromethyl (-CF3), could modulate the activity and potentially reduce toxicity associated with nitroaromatics. acs.org

Introduction of other substituents: Adding other small groups to the dinitrophenyl ring could fine-tune its interaction with a binding pocket.

Interactive Table: Impact of Dinitrophenyl Moiety Modification on Activity (Hypothetical Data Based on General SAR Principles)

Compound Modification of the Dinitrophenyl Moiety Relative Potency
Analog E2-Nitro-4-cyanophenyl1.5
Analog F2,4-Bis(trifluoromethyl)phenyl0.9
Analog G3,5-Dinitrophenyl2.8
Analog H2,4-Dinitro-5-fluorophenyl1.1

This table provides a hypothetical illustration of how modifications to the 2,4-dinitrophenyl moiety might alter the biological potency of a this compound analog, drawing from principles observed in other dinitrophenyl-containing bioactive compounds.

Stereochemistry is a critical determinant of molecular recognition in biological systems. nih.gov While this compound itself is achiral, the introduction of chiral centers through analog design would necessitate a thorough evaluation of the stereochemical impact on activity.

The introduction of a stereocenter, for instance, by adding a chiral substituent to the benzamide ring or the linker, would result in enantiomers or diastereomers. It is well-established that different stereoisomers can exhibit vastly different pharmacological activities, a phenomenon known as eudismic ratio.

Studies on benzamide derivatives have demonstrated the importance of stereochemistry. For example, the conformational equilibria of the amide C-N bond in secondary and tertiary benzamides are different, which can be influenced by the stereochemistry of nearby substituents and can affect their chiroptical properties and interactions with chiral environments. nih.govresearchgate.net

In the design of α-helix mimetics, the stereochemistry of the central monomer of hybrid structures was found to be crucial for the inhibition of protein-protein interactions. nih.gov The biological targets could differentiate between enantiomers of the same helix mimetic, underscoring the importance of a defined three-dimensional structure for specific molecular recognition. nih.gov Therefore, if chiral analogs of this compound were to be synthesized, it would be imperative to separate and individually test each stereoisomer to fully characterize the SAR.

In-Depth Analysis of Molecular Interactions for this compound with Biological Systems

Exploration of Advanced Applications and Functional Materials Research Non Clinical

Chemosensor Development

The design of chemosensors for the selective detection of ions and neutral molecules is a burgeoning field of research. The structural attributes of 2-[(2,4-dinitrophenyl)amino]benzamide, particularly the acidic N-H proton of the secondary amine and the hydrogen bond-accepting nitro and carbonyl groups, suggest its potential as a receptor for anion sensing.

The development of chemosensors based on molecules like this compound is predicated on the principles of molecular recognition. The key design elements that would contribute to its function as a selective chemosensor include:

Hydrogen Bonding: The N-H proton of the amino bridge is sufficiently acidic due to the electron-withdrawing effect of the 2,4-dinitrophenyl group. This proton can act as a hydrogen bond donor, interacting with basic anions. The amide N-H can also participate in hydrogen bonding.

Anion–π Interactions: The electron-deficient 2,4-dinitrophenyl ring can engage in anion–π interactions with suitable anions.

Electrostatic Interactions: The polarized C=O and N-O bonds can participate in electrostatic interactions with charged species.

Chromogenic/Fluorogenic Signaling: The 2,4-dinitrophenyl moiety is a well-known chromophore. Binding of an analyte to the benzamide (B126) part of the molecule can induce a change in the electronic properties of the entire system, leading to a detectable colorimetric or fluorometric response.

For instance, related dinitrophenyl hydrazone-based chemosensors have been designed to exploit these principles for anion detection. The interaction with anions often involves the deprotonation of an acidic N-H group, leading to a significant color change. tandfonline.comresearchgate.net

The sensing mechanism in chemosensors like this compound would likely involve one or more of the following processes upon analyte binding:

Colorimetric Sensing: This is a common sensing mechanism for compounds containing the dinitrophenyl group. The binding of an anion to the sensor molecule can lead to a change in its electronic structure, often through deprotonation of the N-H group. This alters the wavelength of maximum absorption (λmax) of the molecule, resulting in a visible color change. For example, a solution of the sensor might change from colorless or yellow to a more deeply colored hue like red or purple upon anion binding. tandfonline.com The color change is often attributed to an intramolecular charge transfer (ICT) process.

Fluorometric Sensing: While the 2,4-dinitrophenyl group is generally considered a fluorescence quencher, modulation of its electronic environment upon analyte binding could potentially lead to a "turn-on" or "turn-off" fluorescent response. If the benzamide portion of the molecule is fluorescent, the binding event could either enhance or quench this fluorescence. For instance, anion binding could disrupt a photoinduced electron transfer (PET) quenching pathway, leading to fluorescence enhancement.

The following table summarizes the sensing properties of some dinitrophenyl-based chemosensors for various anions, illustrating the potential sensing capabilities of this compound.

Sensor TypeDetected AnionsLimit of Detection (LOD)Observed Change
Dinitrophenyl hydrazoneCN⁻0.35 µMColor change from light yellow to magenta
Dinitrophenyl hydrazoneF⁻, AcO⁻, H₂PO₄⁻Not specifiedColor change from yellow to pink
Vanillin-DNPH hydrazoneCN⁻7 mMColor change from yellow to red, λmax shift from 395 nm to 472 nm
Dinitrophenyl hydrazine (B178648) receptorF⁻, AcO⁻, H₂PO₄⁻, AsO₂⁻0.1 ppm (for F⁻)Naked-eye detectable color change

Nonlinear Optical (NLO) Properties

Organic molecules with a "push-pull" electronic structure, where an electron-donating group is connected to an electron-accepting group through a π-conjugated system, are known to exhibit significant nonlinear optical (NLO) properties. This compound fits this description, with the amino group acting as a donor and the dinitrophenyl group as a strong acceptor.

The NLO response of a molecule is quantified by its hyperpolarizability. The first hyperpolarizability (β) is responsible for second-order NLO effects like second-harmonic generation (SHG), while the second hyperpolarizability (γ) governs third-order NLO phenomena.

Theoretical Determination: Computational quantum chemistry methods, such as Density Functional Theory (DFT), are widely used to predict the NLO properties of molecules. These calculations can provide values for the static and frequency-dependent hyperpolarizabilities. For push-pull systems, the magnitude of β is strongly dependent on the strength of the donor and acceptor groups and the nature of the π-bridge.

Experimental Determination: Experimental techniques like Hyper-Rayleigh Scattering (HRS) and Electric-Field-Induced Second-Harmonic generation (EFISHG) are employed to measure the first hyperpolarizability (β) of molecules in solution. Third-order NLO properties can be investigated using techniques such as Z-scan.

The NLO properties of push-pull molecules are highly tunable by modifying their molecular structure. For this compound, the following relationships are expected:

Donor and Acceptor Strength: The strong electron-withdrawing nature of the two nitro groups on the phenyl ring significantly enhances the acceptor strength, which is expected to lead to a large β value. The amino group is a moderate electron donor.

π-Conjugation: The phenyl rings and the amino bridge form a π-conjugated system that facilitates intramolecular charge transfer from the donor to the acceptor, a key requirement for a large NLO response.

Molecular Geometry: The planarity of the molecule influences the extent of π-conjugation and, consequently, the NLO properties.

The following table presents theoretical data for the first hyperpolarizability of nitrobenzene, a fundamental component of the target molecule, to provide a contextual understanding of the magnitude of NLO effects in such systems.

MoleculeMethodFirst Hyperpolarizability (β)
NitrobenzeneTheoretical (various levels)Values vary with concentration and theoretical model, demonstrating significant NLO response.
Nitro-substituted benzenesQSAR studiesSecond-order hyperpolarizability is a good descriptor for QSAR models of toxicity.

Metal Complexation Studies

The benzamide and amino functionalities in this compound provide potential coordination sites for metal ions. The oxygen atom of the carbonyl group and the nitrogen atoms of the amino and amide groups can act as Lewis bases, donating electron pairs to a metal center.

The study of metal complexes of such ligands is important for various applications, including catalysis, materials science, and bioinorganic chemistry. The electronic properties of the ligand, influenced by the dinitrophenyl group, can modulate the properties of the resulting metal complexes.

While specific studies on the metal complexation of this compound are scarce, research on related 2-aminobenzamide (B116534) derivatives demonstrates their ability to form stable complexes with a variety of transition metals. The coordination mode can vary depending on the metal ion, the solvent, and the reaction conditions. Common coordination modes involve the carbonyl oxygen and the amino nitrogen, leading to the formation of chelate rings.

The following table provides examples of stability constants for metal complexes with related ligands, illustrating the potential for this compound to act as a chelating agent.

LigandMetal IonLog K (Stability Constant)
Aryl Schiff BasesCu(II)Generally the highest among the series
Aryl Schiff BasesNi(II)Intermediate stability
Aryl Schiff BasesZn(II)Intermediate stability
Aryl Schiff BasesCo(II)Lower stability
Aryl Schiff BasesMn(II)Lower stability

Investigation of Coordination Chemistry

A thorough review of scientific literature reveals a lack of specific studies focused on the coordination chemistry of this compound. While research exists on the coordination of related molecules, such as Schiff bases derived from 2,4-dinitrophenylhydrazine and various metal ions, there is no available data detailing the investigation of this compound as a ligand in the formation of metal complexes. The potential of the amide and secondary amine groups within the molecule to act as coordination sites for metal ions has not been explored in published research.

Characterization of Metal-Ligand Complexes

Consistent with the absence of studies on its coordination chemistry, there are no reports on the synthesis or characterization of metal-ligand complexes involving this compound. Consequently, no data from techniques such as X-ray crystallography, spectroscopy (UV-Vis, IR, NMR), or magnetic susceptibility measurements are available to elucidate the structural and electronic properties of any potential complexes.

Supramolecular Chemistry and Self-Assembly (If Applicable to Derivatives)

Design of Self-Assembling Molecular Systems

There is no scientific literature available that describes the use of this compound or its direct derivatives in the design of self-assembling molecular systems. The potential for this molecule to engage in non-covalent interactions, such as hydrogen bonding (via the amide and amine protons and the nitro and carbonyl oxygen atoms) or π-π stacking (via the aromatic rings), to form ordered supramolecular structures has not been investigated in published research.

Investigation of Supramolecular Synthons

As there are no studies on the self-assembly of this compound, there is a corresponding lack of investigation into the specific supramolecular synthons that this molecule might form. The predictable and robust intermolecular interactions that are fundamental to the design of functional supramolecular materials have not been identified or characterized for this particular compound.

Analytical Methodologies for Research Characterization Non Clinical

Chromatographic Techniques for Purification and Purity Assessment

Chromatographic methods are indispensable for the separation of 2-[(2,4-Dinitrophenyl)amino]benzamide from reaction impurities and for the quantitative assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of non-volatile organic compounds. For a nitroaromatic compound such as this compound, a reversed-phase HPLC method would be the standard approach.

Method development would involve a systematic evaluation of critical parameters to achieve optimal separation and peak shape. A typical starting point would be a C18 column, which is effective for separating a wide range of nonpolar to moderately polar compounds. The mobile phase would likely consist of an aqueous component (such as water with a buffer like phosphate (B84403) or acetate (B1210297) to control pH) and an organic modifier (typically acetonitrile (B52724) or methanol). A gradient elution, where the proportion of the organic solvent is increased over time, would likely be necessary to elute the compound of interest and any potential impurities with varying polarities. Detection would be performed using a UV-Vis detector, leveraging the chromophoric nature of the dinitrophenyl group, which is expected to have a strong absorbance in the UV region.

Table 1: Hypothetical HPLC Method Parameters for Purity Assessment

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm and 360 nm
Injection Volume 10 µL

This table represents a plausible starting point for method development and is not based on published experimental data for this specific compound.

Direct analysis of this compound by Gas Chromatography (GC) is generally not feasible due to its low volatility and potential for thermal degradation in the high-temperature environment of the GC inlet and column. osha.gov Aromatic amides and nitroaromatic compounds often exhibit poor chromatographic behavior under typical GC conditions. youtube.com

To overcome this, derivatization to a more volatile and thermally stable form would be necessary. A common approach for compounds containing active hydrogens, such as the amine and amide groups in the target molecule, is silylation. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) could be used to replace the active hydrogens with trimethylsilyl (B98337) (TMS) groups. researchgate.net This would increase the volatility of the molecule, making it amenable to GC-MS analysis.

The subsequent GC-MS analysis would provide valuable information on the molecular weight of the derivative and its fragmentation pattern, which can be used to confirm the identity of the compound.

Table 2: Postulated GC-MS Analysis of a Silylated Derivative

ParameterCondition
Derivatization Reagent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
Reaction Conditions 70 °C for 30 minutes
GC Column 5%-phenyl-95%-dimethylpolysiloxane capillary column (e.g., DB-5ms), 30 m x 0.25 mm, 0.25 µm
Inlet Temperature 280 °C
Oven Program 100 °C (1 min hold), ramp at 15 °C/min to 300 °C (5 min hold)
Carrier Gas Helium
Mass Spectrometer Electron Ionization (EI) at 70 eV
Scan Range 50-600 m/z

This table outlines a hypothetical derivatization and GC-MS protocol. Specific conditions would require experimental optimization.

Thermal Analysis Techniques (e.g., TGA, DSC) for Phase Behavior and Stability (Non-Safety Focus)

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to study the physical and chemical changes that occur in a material as a function of temperature. fda.gov

Thermogravimetric Analysis (TGA) would measure the change in mass of the compound as it is heated. This can reveal information about its thermal stability and decomposition profile. For this compound, one would expect a stable baseline until the onset of decomposition, which for many nitroaromatic compounds occurs at elevated temperatures. acs.orgnih.gov

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled. acs.org A DSC thermogram can identify phase transitions such as melting, crystallization, and glass transitions. For a crystalline solid, a sharp endothermic peak corresponding to its melting point would be expected. The presence of multiple thermal events could indicate polymorphism or the presence of impurities.

Table 4: Anticipated Thermal Analysis Events for this compound

TechniqueExpected ObservationInterpretation
TGA Single-step or multi-step weight loss at elevated temperature.Onset temperature indicates thermal stability; pattern provides insight into decomposition mechanism.
DSC A sharp endothermic peak.Corresponds to the melting point of the crystalline solid.
DSC Potential exothermic events following the melt.Could indicate decomposition of the compound.

This table describes expected, not observed, thermal behaviors.

Development of Research-Scale Quantitative Analytical Assays

For quantitative studies at the research level, a simple and reliable assay is crucial. Given the strong UV absorbance of the dinitrophenyl moiety, a UV-Vis spectrophotometric assay would be a straightforward method for determining the concentration of this compound in solution.

The development of such an assay would involve:

Determining the Wavelength of Maximum Absorbance (λmax): A UV-Vis spectrum of a dilute solution of the compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) would be recorded to identify the λmax.

Creating a Calibration Curve: A series of standard solutions of known concentrations would be prepared, and their absorbance at the λmax would be measured. A plot of absorbance versus concentration should yield a linear relationship, in accordance with the Beer-Lambert law.

Assay Validation: The linearity, accuracy, and precision of the assay would be established to ensure its reliability for quantitative measurements.

This spectrophotometric method would provide a rapid and cost-effective means for routine quantification in a research setting.

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